4-Chloro-N1-(p-tolyl)benzene-1,2-diamine
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Overview
Description
4-Chloro-N1-(p-tolyl)benzene-1,2-diamine is an organic compound with the molecular formula C13H13ClN2. It is a derivative of benzene, featuring a chloro group and a p-tolyl group attached to a benzene ring with two amine groups at the 1 and 2 positions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-N1-(p-tolyl)benzene-1,2-diamine typically involves the reaction of 4-chloronitrobenzene with p-toluidine under specific conditions. The reaction proceeds through a nucleophilic aromatic substitution mechanism, where the nitro group is reduced to an amine group. The reaction conditions often include the use of a reducing agent such as iron powder or tin chloride in the presence of hydrochloric acid .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors and optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or distillation to remove impurities and obtain the desired product .
Chemical Reactions Analysis
Types of Reactions
4-Chloro-N1-(p-tolyl)benzene-1,2-diamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can further reduce the amine groups to form different amine derivatives.
Substitution: The chloro group can be substituted with other nucleophiles, such as hydroxyl or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydroxide (NaOH) or alkyl halides.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while substitution reactions can produce various substituted benzene derivatives .
Scientific Research Applications
4-Chloro-N1-(p-tolyl)benzene-1,2-diamine has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic compounds and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in treating certain diseases.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 4-Chloro-N1-(p-tolyl)benzene-1,2-diamine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in cell proliferation, leading to its potential anticancer properties .
Comparison with Similar Compounds
Similar Compounds
4-Chlorobenzene-1,2-diamine: Similar structure but lacks the p-tolyl group.
N1,N1,N4,N4-Tetra(pyridin-4-yl)benzene-1,4-diamine: Contains pyridine groups instead of the p-tolyl group.
Uniqueness
4-Chloro-N1-(p-tolyl)benzene-1,2-diamine is unique due to the presence of both the chloro and p-tolyl groups, which confer specific chemical and biological properties. These structural features make it a valuable compound for various applications in research and industry .
Properties
Molecular Formula |
C13H13ClN2 |
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Molecular Weight |
232.71 g/mol |
IUPAC Name |
4-chloro-1-N-(4-methylphenyl)benzene-1,2-diamine |
InChI |
InChI=1S/C13H13ClN2/c1-9-2-5-11(6-3-9)16-13-7-4-10(14)8-12(13)15/h2-8,16H,15H2,1H3 |
InChI Key |
ORAKEYMKJGBSRW-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)NC2=C(C=C(C=C2)Cl)N |
Origin of Product |
United States |
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